molecular formula C7H13NO2 B13984394 Cyclohexane aminocarboxylic acid

Cyclohexane aminocarboxylic acid

Cat. No.: B13984394
M. Wt: 143.18 g/mol
InChI Key: OQQXGCLLMDQESN-UHFFFAOYSA-N
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Description

Cyclohexylcarbamic acid is an organic compound with the molecular formula C7H13NO2. It is a derivative of carbamic acid where the hydrogen atom is replaced by a cyclohexyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylcarbamic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with phosgene, followed by hydrolysis. Another method includes the reaction of cyclohexyl isocyanate with water. These reactions typically require controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, cyclohexylcarbamic acid is often produced using large-scale chemical reactors. The process involves the careful handling of reactants and the use of catalysts to optimize yield and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylcarbamic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert cyclohexylcarbamic acid into its corresponding amide or nitrile.

    Reduction: Reduction reactions can lead to the formation of cyclohexylamine.

    Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Cyclohexylamide, cyclohexyl nitrile.

    Reduction: Cyclohexylamine.

    Substitution: Various N-substituted cyclohexylcarbamic acid derivatives.

Scientific Research Applications

Cyclohexylcarbamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexylcarbamic acid and its derivatives often involves the inhibition of specific enzymes. For example, as FAAH inhibitors, these compounds prevent the breakdown of endocannabinoids, leading to increased levels of these signaling molecules in the body. This can result in anxiolytic and analgesic effects . The molecular targets include the active sites of enzymes, where the compound binds and inhibits their activity.

Comparison with Similar Compounds

Cyclohexylcarbamic acid can be compared with other carbamic acid derivatives:

    N-Phenylcarbamic Acid: Unlike cyclohexylcarbamic acid, this compound has a phenyl group instead of a cyclohexyl group, leading to different chemical properties and applications.

    N-Methylcarbamic Acid: This derivative has a methyl group, making it less bulky and potentially more reactive in certain chemical reactions.

Uniqueness: Cyclohexylcarbamic acid is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. These properties make it particularly useful in the design of enzyme inhibitors and other biologically active molecules.

Properties

IUPAC Name

cyclohexylcarbamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)8-6-4-2-1-3-5-6/h6,8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQXGCLLMDQESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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